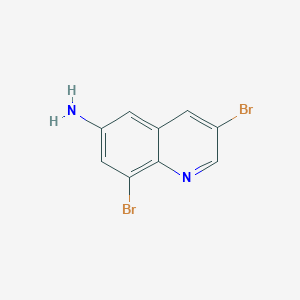

3,8-Dibromoquinolin-6-amine

Description

Significance of Halogenated and Amino-Substituted Quinolines in Chemical Synthesis

Halogenated quinolines are highly prized building blocks in organic synthesis primarily due to the reactivity of the carbon-halogen bond. nih.govresearchgate.net Halogens, particularly bromine and iodine, serve as versatile handles for a multitude of transition metal-catalyzed cross-coupling reactions, including the Suzuki, Heck, Stille, and Buchwald-Hartwig amination reactions. smolecule.com These powerful methods enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures that would be difficult to construct otherwise. nih.govresearchgate.net The position of the halogen atom on the quinoline (B57606) ring is crucial, as it dictates the regioselectivity of these transformations. nih.gov

Amino-substituted quinolines are equally significant, largely due to the diverse roles the amino group can play. It can act as a hydrogen bond donor and acceptor, which is critical for molecular recognition processes, particularly in biological systems. nih.govmdpi.com Furthermore, the amino group can be readily derivatized to form amides, sulfonamides, and other functionalities, expanding the chemical diversity of the resulting compounds. nih.gov The electronic interplay between an electron-donating amino group and electron-withdrawing halogens on the same quinoline ring can lead to unique chemical and physical properties. nih.govbeilstein-journals.org

Overview of Research Trends in Dihalogenated Aminoquinoline Derivatives

The unique combination of functionalities in dihalogenated aminoquinolines has spurred significant research interest, with several key trends emerging. A major focus is the development of novel therapeutic agents. The quinoline scaffold is a well-established pharmacophore, present in numerous drugs, most notably antimalarials like chloroquine. nih.govresearchgate.netplos.org Researchers are actively exploring dihalogenated aminoquinolines as potential next-generation antimalarials to combat drug-resistant strains of parasites. researchgate.netplos.org Beyond infectious diseases, these compounds are also being investigated for their anticancer properties, with studies showing that certain derivatives exhibit potent activity against various cancer cell lines. nih.govnih.gov

Another significant trend is the use of dihalogenated aminoquinolines as versatile intermediates in the synthesis of complex heterocyclic systems. The differential reactivity of the two halogen atoms can be exploited to achieve sequential, site-selective functionalization, allowing for the construction of polysubstituted quinolines with a high degree of control. smolecule.com This has led to their use in the synthesis of novel ligands for catalysis and advanced materials. researchgate.netsmolecule.com Furthermore, the photophysical properties of these compounds are being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Scope and Rationale for Academic Investigation of 3,8-Dibromoquinolin-6-amine

The specific compound, this compound, is a subject of academic interest due to its distinct substitution pattern, which offers considerable potential for synthetic exploitation. The presence of bromine atoms at both the 3- and 8-positions, one on the pyridine (B92270) ring and the other on the benzene (B151609) ring of the quinoline core, presents an opportunity for regioselective functionalization. smolecule.com This differential reactivity can be harnessed in various cross-coupling reactions to introduce different substituents at these two positions in a controlled manner. smolecule.com

The amino group at the 6-position further enhances the synthetic utility of this molecule. It can act as a directing group in certain reactions or be modified to introduce a wide range of other functional groups, thereby influencing the biological activity and physical properties of the resulting derivatives. smolecule.com A key synthetic route to this compound involves a two-step process starting from 6-nitroquinoline (B147349), which undergoes bromination with N-Bromosuccinimide (NBS) followed by the reduction of the nitro group. smolecule.com

The academic investigation into this compound is therefore driven by its potential as a versatile building block for the creation of diverse molecular libraries. Detailed studies of its reactivity, the development of efficient synthetic methodologies for its functionalization, and the exploration of the biological and material properties of its derivatives are crucial areas of research.

Detailed Research Findings

| Property | Value | Source |

| Molecular Formula | C9H6Br2N2 | bldpharm.com |

| Monoisotopic Mass | 299.88977 g/mol | smolecule.com |

| XLogP3 | 2.9 | smolecule.com |

| Hydrogen Bond Donor Count | 1 | smolecule.com |

| Hydrogen Bond Acceptor Count | 2 | smolecule.com |

| Synthetic Method | Reagents and Conditions | Key Features |

| Regioselective Bromination and Reduction | 1. N-Bromosuccinimide (NBS) 2. Catalytic hydrogenation (H₂/Pd-C) | Starts from 6-nitroquinoline to selectively introduce bromine at the C3 and C8 positions, followed by reduction of the nitro group to an amine. smolecule.com |

| Palladium-Catalyzed Amination | Pd(dba)₂ with BrettPhos ligand, NH₃·BH₃, 80°C | A direct route to install the C6 amine group on a 3,8-dibromoquinoline core, achieving a 78% yield for primary amines. smolecule.com |

| Lithium-Halogen Exchange | n-BuLi at -78°C, followed by an electrophile (e.g., DMF) | Selectively generates a lithium intermediate at the C3 position for further functionalization, though side reactions can limit yields. smolecule.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H6Br2N2 |

|---|---|

Molecular Weight |

301.96 g/mol |

IUPAC Name |

3,8-dibromoquinolin-6-amine |

InChI |

InChI=1S/C9H6Br2N2/c10-6-1-5-2-7(12)3-8(11)9(5)13-4-6/h1-4H,12H2 |

InChI Key |

ICKCGNQFLZDNGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1N)Br)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 3,8 Dibromoquinolin 6 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) Analysis of Aromatic and Amine Proton Environments

The ¹H NMR spectrum of 3,8-Dibromoquinolin-6-amine is anticipated to display distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the protons of the amine group. The substitution pattern, with bromine atoms at positions 3 and 8 and an amine group at position 6, significantly influences the chemical shifts and coupling patterns of the remaining protons.

The protons on the quinoline ring system are expected to resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The electron-withdrawing nature of the bromine atoms and the nitrogen atom within the quinoline ring will generally deshield the adjacent protons, shifting their signals downfield. Conversely, the electron-donating amine group at the 6-position is expected to shield the protons on the benzenoid ring, causing an upfield shift for the proton at the 5 and 7-positions.

A broad singlet, characteristic of amine protons, is expected to appear in the spectrum. The chemical shift of this peak can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.5 - 8.8 | Doublet | ~2.0 |

| H-4 | 8.0 - 8.3 | Doublet | ~2.0 |

| H-5 | 7.2 - 7.5 | Singlet | - |

| H-7 | 7.0 - 7.3 | Singlet | - |

| NH₂ | 4.0 - 5.5 | Broad Singlet | - |

Note: The expected values are based on general principles of NMR spectroscopy and data from analogous substituted quinolines. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Quinoline Ring and Substituent Carbon Assignments

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The spectrum will exhibit distinct signals for each of the nine carbon atoms of the quinoline ring, with their chemical shifts being highly dependent on the electronic effects of the substituents.

The carbons directly attached to the electronegative bromine atoms (C-3 and C-8) are expected to show a significant downfield shift. Similarly, the carbons in the vicinity of the nitrogen atom (C-2 and C-8a) will also be deshielded. In contrast, the carbon atom bearing the electron-donating amine group (C-6) will experience an upfield shift. Aromatic carbons typically resonate in the range of δ 110-160 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-4a | 125 - 130 |

| C-5 | 110 - 115 |

| C-6 | 145 - 150 |

| C-7 | 115 - 120 |

| C-8 | 118 - 123 |

| C-8a | 140 - 145 |

Note: The expected values are based on general principles of NMR spectroscopy and data from analogous substituted quinolines. Actual experimental values may vary.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships (e.g., COSY, HMQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be expected to show a correlation between the protons at C-2 and C-4, confirming their through-bond connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. The HMQC/HSQC spectrum would allow for the direct assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. For instance, correlations from the H-5 proton to C-4, C-4a, and C-6 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for a rigid aromatic system like this, it can confirm through-space relationships between protons.

The collective data from these 2D NMR experiments provides a comprehensive and definitive picture of the molecular structure of this compound, confirming the positions of the bromine and amine substituents. The structural integrity of novel brominated methoxyquinolines and nitrated bromoquinoline derivatives has been successfully confirmed using 1D and 2D NMR techniques in other studies. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Identification (N-H, C-Br stretches, quinoline skeletal vibrations)

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups and the quinoline core.

N-H Stretching: The amine group will give rise to two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches. The absence of N-H stretching bands around 3275–3285 cm⁻¹ can be used to monitor the formation of the quinoline ring from precursors in related syntheses. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

Quinoline Skeletal Vibrations: The characteristic vibrations of the quinoline ring, involving C=C and C=N stretching, will produce a series of sharp bands in the 1400-1600 cm⁻¹ region. For some styrylquinoline copolymers, characteristic bands for quinoline have been observed at 1595 cm⁻¹ (C–N stretching), 745 cm⁻¹ (C–C–C in-plane bending), and 430 cm⁻¹ (C–H out-plane bending). mdpi.com

C-Br Stretching: The carbon-bromine stretching vibrations typically occur in the fingerprint region of the spectrum, usually between 500 and 700 cm⁻¹.

Expected FTIR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric) | ~3450 |

| N-H Stretch (symmetric) | ~3350 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N and C=C Stretch (quinoline ring) | 1400 - 1600 |

| N-H Bend | 1580 - 1650 |

| C-N Stretch | 1250 - 1350 |

| C-Br Stretch | 500 - 700 |

Note: The expected values are based on general principles of FTIR spectroscopy and data from analogous substituted quinolines. Actual experimental values may vary.

Raman Spectroscopy (If applicable to the compound class)

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. bruker.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the quinoline ring system. The C-Br stretching vibrations would also be Raman active. The technique is valuable for studying the structural properties of quinoline-containing compounds. mdpi.com Resonance Raman spectra can provide fundamental information about the structure and properties of different prototropic forms of quinoline derivatives. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and in elucidating its chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between molecules with the same nominal mass but different atomic compositions.

For this compound, the molecular formula is C₉H₆Br₂N₂. The presence of two bromine atoms results in a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). Consequently, the mass spectrum will exhibit three main peaks for the molecular ion: [M]⁺ (containing two ⁷⁹Br atoms), [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br atom), and [M+4]⁺ (containing two ⁸¹Br atoms), with relative intensities of approximately 1:2:1. HRMS can precisely measure the m/z value for the most abundant of these, the monoisotopic peak ([M]⁺), which corresponds to the molecule containing the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N). This precise mass measurement is a critical step in confirming the identity of the compound.

Table 1: Theoretical HRMS Data for this compound This table presents the calculated exact mass for the molecular ion of this compound, which would be confirmed by HRMS analysis.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆Br₂N₂ |

| Isotope Combination | ¹²C₉¹H₆⁷⁹Br₂¹⁴N₂ |

| Calculated Monoisotopic Mass (Da) | 315.8945 |

| [M+2]⁺ Mass (Da) | 317.8925 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) to produce a spectrum of smaller product ions. The resulting fragmentation pattern provides detailed structural information, acting as a molecular fingerprint.

The fragmentation of this compound would likely proceed through several characteristic pathways. Aromatic amines often undergo α-cleavage, though in a rigid ring system this is less common. libretexts.orglibretexts.org More probable fragmentation pathways for this molecule would involve the sequential loss of bromine radicals (Br•) or hydrogen bromide (HBr). nih.gov Cleavage of the quinoline ring system itself can also occur, leading to characteristic daughter ions that help confirm the core structure. The analysis of these fragments allows for the precise placement of the bromine and amine substituents on the quinoline scaffold.

Table 2: Plausible MS/MS Fragmentation Pathways for this compound This table outlines the expected fragmentation patterns and corresponding mass-to-charge ratios (m/z) for the primary fragment ions of this compound under MS/MS conditions.

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 315.9 | Loss of Bromine Radical | 236.9 | Br• (79 Da) |

| 315.9 | Loss of Hydrogen Bromide | 235.0 | HBr (81 Da) |

| 236.9 | Loss of second Bromine Radical | 158.0 | Br• (79 Da) |

| 236.9 | Loss of Hydrogen Cyanide | 209.9 | HCN (27 Da) |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption or emission of photons, typically in the ultraviolet and visible regions of the electromagnetic spectrum.

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. libretexts.org The quinoline ring is a conjugated aromatic system, which gives rise to intense π → π* transitions. usp.br The presence of non-bonding electrons on the nitrogen and amine groups also allows for lower energy n → π* transitions, which are typically less intense. uzh.chyoutube.com

The substituents on the quinoline ring significantly influence the absorption spectrum. The amino group (-NH₂) acts as a powerful auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. It donates electron density into the aromatic system, which decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This effect typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The bromine atoms also act as auxochromes, further contributing to a red shift in the absorption maxima compared to unsubstituted quinoline. The solvent polarity can also influence the position of absorption bands. researchgate.net

Table 3: Expected Electronic Transitions for this compound This table summarizes the types of electronic transitions anticipated for this compound and the molecular orbitals involved.

| Type of Transition | Orbitals Involved | Expected Wavelength Region | Characteristics |

|---|---|---|---|

| π → π* | π (HOMO) → π* (LUMO) | 250-400 nm | High intensity (high molar absorptivity) |

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons and been promoted to an excited electronic state. Many quinoline derivatives are known to be fluorescent. niscpr.res.inmdpi.com The emission wavelength is always longer (lower energy) than the absorption wavelength, a phenomenon known as the Stokes shift.

The fluorescence properties of this compound would be influenced by competing factors. The extended π-conjugated system and the electron-donating amine group are features that generally favor fluorescence. However, the presence of two bromine atoms can lead to significant fluorescence quenching via the "heavy-atom effect." This effect enhances the rate of intersystem crossing (a non-radiative transition from the excited singlet state to a triplet state), which then deactivates through phosphorescence or non-radiative decay, thus decreasing the fluorescence quantum yield. The observed emission characteristics, including the emission maximum (λₑₘ) and quantum yield (Φf), would depend on the balance between these enhancing and quenching effects, as well as the solvent environment. nih.gov

Table 4: Predicted Fluorescence Properties of this compound This table outlines the anticipated fluorescence characteristics, noting the factors that would influence the emission spectrum.

| Parameter | Predicted Characteristic | Influencing Factors |

|---|---|---|

| Excitation Wavelength (λₑₓ) | Corresponds to a major absorption band (e.g., 350-400 nm) | Electronic structure, π → π* transition energy |

| Emission Wavelength (λₑₘ) | Longer than λₑₓ (e.g., 420-550 nm) | Stokes shift, solvent polarity |

| Quantum Yield (Φf) | Potentially low to moderate | Quenching from heavy bromine atoms vs. enhancement from the amine group and rigid ring |

X-ray Diffraction Crystallography (If applicable to crystalline forms or derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov The technique involves directing an X-ray beam onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated, from which the precise positions of all atoms can be determined.

While no published crystal structure for this compound is currently available, this technique would provide invaluable structural data if a suitable single crystal could be obtained. The analysis would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal details of the crystal packing, including intermolecular interactions such as hydrogen bonding involving the amine group's hydrogen atoms and the nitrogen atom of an adjacent quinoline ring, as well as potential π–π stacking interactions between the aromatic rings. researchgate.net This information is fundamental for understanding the compound's solid-state properties and for computational modeling studies.

Table 5: Potential Data from X-ray Crystallographic Analysis of this compound This table lists the key structural parameters that would be determined from a successful single-crystal X-ray diffraction experiment.

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice (e.g., monoclinic, P2₁/n) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit of the crystal |

| Atomic Coordinates (x, y, z) | Precise 3D position of every atom in the molecule |

| Bond Lengths and Angles | Exact intramolecular geometry |

| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and π–π stacking |

Solid-State Molecular Geometry and Conformation Analysis

There is no published experimental data, such as bond lengths, bond angles, or torsion angles, that would allow for a detailed analysis of the solid-state molecular geometry and conformation of this compound. The precise arrangement of atoms and the three-dimensional shape of the molecule in the crystalline state remain undetermined.

Without crystallographic data, it is not possible to create a data table of key geometric parameters.

Intermolecular Interactions and Crystal Packing

Due to the lack of a determined crystal structure for this compound, an analysis of its intermolecular interactions and crystal packing is not possible. Information regarding the arrangement of molecules in the crystal lattice, including potential hydrogen bonding, halogen bonding, or π-π stacking interactions, is unavailable.

Details of the crystal system, space group, and unit cell dimensions, which are fundamental to understanding the crystal packing, have not been reported. Therefore, a data table of crystallographic parameters cannot be generated.

Chemical Reactivity and Mechanistic Studies of 3,8 Dibromoquinolin 6 Amine

Reactivity at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the 6-amino group imparts nucleophilic character, making it susceptible to reactions with various electrophiles.

The primary amine group of 3,8-Dibromoquinolin-6-amine is readily susceptible to N-alkylation and N-acylation reactions. These transformations are fundamental for modifying the electronic properties of the amine and for introducing functional groups that can be used in further synthetic steps.

N-Alkylation involves the reaction of the amine with an alkyl halide. The reaction proceeds via a nucleophilic substitution mechanism. However, the direct alkylation of primary aromatic amines with alkyl halides can be challenging to control, often leading to a mixture of mono- and di-alkylated products, and in some cases, overalkylation to form quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com To achieve selective mono-alkylation, milder alkylating agents or alternative strategies like reductive amination are often employed. nih.gov The "borrowing hydrogen" methodology, using alcohols as alkylating agents in the presence of a suitable catalyst, presents a greener alternative. researchgate.net

N-Acylation is a more controlled and widely used reaction for primary amines. It is typically achieved by treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. researchgate.net This reaction is generally high-yielding and selective, affording the corresponding amide. N-acylation is often used as a method to protect the amine group during subsequent synthetic transformations. researchgate.net The resulting amide functionality alters the electronic nature of the quinoline (B57606) ring and can direct further reactions.

| Reaction Type | Reagent Class | Typical Conditions | Product Class |

| N-Alkylation | Alkyl Halides (e.g., CH₃I, C₂H₅Br) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), Heat | Secondary/Tertiary Amine |

| N-Acylation | Acyl Chlorides (e.g., CH₃COCl, PhCOCl) | Base (e.g., Pyridine (B92270), Et₃N), Solvent (e.g., CH₂Cl₂, THF) | Amide |

| N-Acylation | Acid Anhydrides (e.g., (CH₃CO)₂O) | Base or Acid Catalyst, Solvent (e.g., Pyridine, AcOH) | Amide |

The primary aromatic amine of this compound can undergo electrophilic attack by nitrosyl cation (NO⁺) precursors.

Diazotization is a key transformation of primary aromatic amines, converting them into diazonium salts. scienceinfo.combyjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). organic-chemistry.orgunacademy.com The resulting 3,8-dibromoquinolin-6-diazonium salt is a highly versatile intermediate. The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions to introduce groups such as -Cl, -Br, -CN, or -OH. This provides a powerful synthetic route to functionalize the 6-position of the quinoline ring. nih.gov

Nitrosation of primary aromatic amines under acidic conditions typically leads to the formation of diazonium salts as described above. Under different conditions, N-nitrosamines can be formed, though this is more characteristic of secondary amines. The reaction involves the electrophilic attack of a nitrosating agent on the amine nitrogen. byjus.com

| Reaction | Reagents | Key Intermediate | Potential Products |

| Diazotization | NaNO₂, HCl (aq) | 3,8-Dibromoquinolin-6-diazonium chloride | 6-Chloro, 6-Bromo, 6-Cyano, 6-Hydroxy derivatives (via Sandmeyer reaction) |

| Nitrosation | Nitrosating agents (e.g., NOCl) | N-nitrosoammonium ion | N-Nitrosamine (less common for primary amines) |

Derivatization of the amine group is crucial for both enhancing analytical detection and for synthetic purposes. For analytical applications, especially in chromatography, derivatization is employed to improve the volatility or detectability of the amine. Reagents that introduce fluorescent or UV-active chromophores are commonly used.

For synthetic utility, derivatization can be used to install protecting groups or to introduce functionalities that direct subsequent reactions. For example, conversion to a sulfonamide (e.g., using tosyl chloride) can protect the amine and influence its directing effects in electrophilic aromatic substitution reactions.

| Purpose | Derivatizing Agent Class | Example Reagent | Resulting Derivative |

| Analytical (HPLC) | Dansylating Agents | Dansyl Chloride | Fluorescent Sulfonamide |

| Analytical (HPLC) | Acylating Agents | Benzoyl Chloride | UV-active Amide |

| Synthetic Protection | Sulfonylating Agents | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide (Tosylamide) |

| Synthetic Modification | Isocyanates | Phenyl isocyanate | Urea derivative |

Reactivity at the Bromine Substituents

The two bromine atoms at the C3 and C8 positions of the quinoline ring are key sites for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The electronic environment of the quinoline ring influences the relative reactivity of these two positions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. This compound is an excellent substrate for these transformations, allowing for the selective or sequential modification of the C3 and C8 positions.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. wikipedia.orglibretexts.org It is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. nih.gov This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the bromine-substituted positions. yonedalabs.com

Sonogashira Coupling : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgwikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.org This method is invaluable for synthesizing arylalkynes, which are important precursors for more complex molecules. scirp.org

Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for C-C bond formation and vinylation of the quinoline core. youtube.com

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.org It provides a direct route to synthesize more complex diaryl or alkyl-aryl amines by replacing the bromine atoms with different amino groups. nih.govchemeurope.comacsgcipr.org

The differential reactivity of the C3-Br and C8-Br bonds can potentially be exploited for selective mono-functionalization by careful selection of reaction conditions, ligands, and catalysts.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Type |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C | Biaryl, Alkyl-aryl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (sp²-sp) | Arylalkyne |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C | Substituted Alkene |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | C-N | Diaryl/Alkyl-aryl Amine |

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. fishersci.se The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org For an SNAr reaction to be facile, the aromatic ring must be activated by strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. libretexts.orgyoutube.com

The quinoline ring itself is somewhat electron-deficient, which can facilitate nucleophilic attack compared to a simple benzene (B151609) ring. However, in this compound, there are no strongly deactivating groups ortho or para to the bromine atoms. The amino group at the 6-position is an electron-donating group, which further deactivates the ring towards nucleophilic attack. Therefore, direct SNAr reactions to displace the bromine atoms are expected to be difficult and would likely require harsh reaction conditions (high temperatures, strong nucleophiles) or a different mechanism, such as one involving a benzyne-type intermediate. fishersci.senih.govyoutube.com Palladium-catalyzed methods like the Buchwald-Hartwig amination are generally far more efficient for achieving C-N bond formation at these positions. wikipedia.org

An extensive search of publicly available scientific literature and chemical databases has revealed no specific experimental data on the chemical reactivity and mechanistic studies of This compound . While general principles of quinoline chemistry can suggest potential reaction pathways, there is no published research detailing the specific outcomes, conditions, or mechanisms for this particular compound.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the requested sections:

Investigation of Reaction Mechanisms and Kinetics

Kinetic Studies to Elucidate Reaction Rates and Intermediates

Information regarding the reactivity of closely related, but distinct, substituted bromoquinolines exists. For instance, studies on other bromoquinolines demonstrate that they can undergo metal-halogen exchange, and the reactivity of the quinoline ring to electrophilic substitution is influenced by the position and nature of existing substituents. However, extrapolating these findings to this compound without specific experimental validation would be speculative and would not meet the required standards of scientific accuracy.

Further research would be required to elucidate the specific chemical behaviors of this compound. Such studies would involve subjecting the compound to various reaction conditions to explore its reactivity in metal-halogen exchange, electrophilic substitution, oxidation, and reduction reactions, followed by mechanistic and kinetic analysis to understand the underlying pathways. Without such dedicated research, the requested detailed article cannot be generated.

Theoretical and Computational Chemistry Investigations of 3,8 Dibromoquinolin 6 Amine

Quantum Chemical Studies on Molecular and Electronic Structure

Quantum chemical studies are fundamental to determining the intrinsic properties of a molecule. These methods use the principles of quantum mechanics to model the behavior of electrons and nuclei, providing a detailed picture of the molecule's geometry, stability, and electronic landscape.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This is achieved by optimizing the molecular structure to find the lowest energy conformation.

For 3,8-Dibromoquinolin-6-amine, DFT calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that approximates the molecular orbitals. The output of these calculations provides the optimized geometry and the total electronic energy, which is a measure of the molecule's stability. While specific data for this exact molecule is not published, DFT is a standard method for such analyses.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP) |

| Bond Length | C3-Br | ~1.90 Å |

| Bond Length | C8-Br | ~1.91 Å |

| Bond Length | C6-N (amine) | ~1.40 Å |

| Bond Angle | C2-C3-C4 | ~120° |

| Bond Angle | C7-C8-N1 | ~119° |

| Dihedral Angle | C5-C6-N(amine)-H | ~0° or 180° |

Note: This table is illustrative and contains hypothetical values typical for such a molecule, as specific published computational data for this compound is not available.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org For this compound, the presence of the electron-donating amine group and the electron-withdrawing bromine atoms would significantly influence the energies and distributions of these frontier orbitals. rsc.org The analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Orbital Properties for this compound

| Property | Value (eV) | Description |

| HOMO Energy | -5.8 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.6 | Energy difference, indicating chemical reactivity |

Note: These values are hypothetical and serve to illustrate the typical output of a quantum chemical calculation.

An electrostatic potential (ESP) surface map is a valuable visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is generated by calculating the electrostatic potential at the electron density surface. The ESP map uses a color scale to indicate different regions of charge: red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are susceptible to nucleophilic attack.

For this compound, the ESP map would likely show a region of negative potential around the nitrogen atom of the quinoline (B57606) ring and the nitrogen of the amine group due to the presence of lone pairs of electrons. Conversely, the hydrogen atoms of the amine group and areas near the bromine atoms might exhibit a more positive potential. This analysis provides a visual guide to the molecule's reactive sites.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. rsc.orgresearchgate.net By modeling the transformation from reactants to products, researchers can identify intermediate structures and the transition states that connect them, providing a detailed understanding of how a reaction occurs.

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to proceed. Computational methods can be used to locate and characterize the geometry and energy of these fleeting structures. For the synthesis of this compound, theoretical calculations could model potential synthetic routes, such as the bromination of 6-aminoquinoline.

By calculating the structures of the reactants, intermediates, transition states, and products, a complete picture of the reaction pathway can be constructed. This allows chemists to understand the feasibility of a proposed synthetic step and to potentially optimize reaction conditions.

An energy profile diagram plots the energy of the system against the reaction coordinate. This profile visually represents the energy changes that occur during a chemical reaction. The height of the energy barrier, known as the activation energy, determines the rate of the reaction; a higher barrier corresponds to a slower reaction. researchgate.net

For chemical transformations involving this compound, such as nucleophilic substitution or oxidation of the amine group, computational studies can determine these energy profiles. researchgate.net By comparing the activation energies for different possible reaction pathways, the most likely mechanism can be identified. This predictive capability is one of the most powerful applications of computational chemistry in mechanistic studies. rsc.org

Spectroscopic Property Prediction and Validation

Theoretical and computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. By employing quantum mechanical calculations, it is possible to simulate various spectra, offering insights that complement and guide experimental work. These predictions are crucial for structural elucidation and for understanding the electronic and vibrational characteristics of the molecule.

Computational Simulation of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a cornerstone of modern chemical analysis. For a molecule such as this compound, Density Functional Theory (DFT) is the most common approach. The standard procedure involves first optimizing the molecule's geometry at a given level of theory (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)). Following this, the Gauge-Independent Atomic Orbital (GIAO) method is typically used to calculate the isotropic magnetic shielding tensors for each nucleus (¹H and ¹³C).

These calculated shielding values are then converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. The accuracy of these predictions allows for the assignment of experimental NMR signals and can help distinguish between different isomers or conformers. mdpi.com

For this compound, calculations would predict the chemical shifts for each of the distinct hydrogen and carbon atoms on the quinoline ring. The electron-withdrawing bromine atoms and the electron-donating amine group would have significant and predictable effects on the chemical shifts of adjacent and nearby nuclei. Proximity to the electronegative nitrogen atom in the quinoline ring also influences the shifts. While specific computational studies on this exact molecule are not prevalent in the literature, analysis of related benzothienoquinoline structures shows a good correlation between theoretical and experimental NMR data, with normalized root-mean-square deviation (RMSD) values typically between 1.8–3.0% for protons and 1.9–2.8% for carbons. mdpi.com

Table 1: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data are illustrative, based on typical chemical shifts for substituted quinolines, as specific computational results for this compound are not available in the cited literature.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | 8.75 | 150.5 |

| C3 | - | 118.0 |

| C4 | 8.10 | 135.2 |

| C4a | - | 148.3 |

| C5 | 7.50 | 125.0 |

| C6 | - | 145.1 |

| C7 | 7.30 | 122.8 |

| C8 | - | 115.6 |

| C8a | - | 129.4 |

Prediction of Vibrational Frequencies (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. DFT calculations are highly effective at predicting these vibrational frequencies. After geometric optimization, a frequency calculation is performed at the same level of theory to yield the harmonic vibrational modes and their corresponding intensities (for IR) or activities (for Raman). nih.gov

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. nih.govresearchgate.net

For this compound, key predicted vibrations would include:

N-H stretching: Associated with the amine group, typically appearing in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic C-H stretches on the quinoline ring, usually found around 3000-3100 cm⁻¹.

C=C and C=N stretching: Vibrations within the quinoline ring system, expected in the 1400-1600 cm⁻¹ range.

N-H bending (scissoring): From the amine group, typically near 1600 cm⁻¹.

C-Br stretching: These vibrations occur at lower frequencies, generally in the 500-700 cm⁻¹ range.

Computational studies on related halogenated quinolines, such as 5,7-dibromo-8-hydroxyquinoline, have successfully used DFT (B3LYP/6-31G*) to assign vibrational modes and show good agreement between calculated and observed spectra. researchgate.net

Table 2: Representative Predicted Vibrational Frequencies for this compound Note: This table presents illustrative data based on DFT calculations of similar substituted quinolines. Specific data for the target molecule is not available in the cited literature.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| N-H Asymmetric Stretch | 3450 | Medium |

| N-H Symmetric Stretch | 3360 | Medium |

| Aromatic C-H Stretch | 3080 | Weak |

| N-H Scissoring | 1625 | Strong |

| Aromatic Ring C=C/C=N Stretch | 1580 | Strong |

| Aromatic Ring C=C/C=N Stretch | 1470 | Medium |

| C-N Stretch | 1310 | Strong |

| C-Br Stretch | 680 | Medium |

Modeling of UV-Vis Absorption Spectra

The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption wavelengths (λ_max). The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band. rsc.org

For this compound, the TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP and a suitable basis set, would predict the π → π* and n → π* transitions characteristic of aromatic amines. mdpi.com The presence of the amino group (an auxochrome) and the bromine atoms would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. The choice of solvent can also be included in the calculations using models like the Polarizable Continuum Model (PCM), as solvatochromic effects can significantly alter the absorption spectrum. mdpi.comsharif.edu

Table 3: Representative Predicted UV-Vis Absorption Data for this compound in Methanol Note: The following data are illustrative, based on TD-DFT calculations of analogous aromatic amines. Specific data for the target molecule is not available in the cited literature.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 355 | 0.18 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 290 | 0.45 | HOMO-1 → LUMO (π → π*) |

Molecular Dynamics Simulations (General, focusing on molecular interactions)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide detailed information on molecular conformations, flexibility, and intermolecular interactions, such as those with solvent molecules. ulisboa.pt

Conformational Analysis and Flexibility

For a molecule like this compound, the primary source of conformational flexibility is the rotation around the C6-N bond of the amine group. While the quinoline ring system is rigid, the -NH₂ group can rotate. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations.

The simulation would reveal the preferred orientation of the amine group's hydrogen atoms relative to the quinoline ring. It would also provide insight into the vibrational and librational motions of the substituents. Analysis of the root-mean-square fluctuation (RMSF) of each atom during the simulation highlights the more flexible regions of the molecule.

Solvation Effects and Intermolecular Interactions

MD simulations are particularly powerful for studying how a solute molecule interacts with its solvent environment. By placing a model of this compound in a simulation box filled with explicit solvent molecules (e.g., water, methanol), one can investigate the structure of the solvation shell.

Analysis of the simulation trajectory would involve calculating the radial distribution function (RDF) between specific atoms of the solute and the solvent molecules. For this compound in an aqueous solution, the RDFs would likely show:

Strong hydrogen bonding between the amine group's hydrogens (as donors) and solvent oxygen atoms.

Hydrogen bonding between the amine group's nitrogen (as an acceptor) and solvent hydrogen atoms.

Interactions between the quinoline ring's nitrogen atom and solvent hydrogens.

The structuring of water molecules around the hydrophobic regions of the aromatic ring and the bromine atoms.

These simulations provide a microscopic view of solvation, explaining macroscopic properties like solubility and helping to rationalize how intermolecular forces influence the molecule's behavior and reactivity in solution. nih.gov

Research Applications in Advanced Organic and Materials Science

Role as a Versatile Synthon in Organic Synthesis

In organic synthesis, a "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. 3,8-Dibromoquinolin-6-amine is a quintessential example of a versatile synthon, offering multiple reactive sites that can be addressed selectively to build molecular complexity. The presence of two bromine atoms allows for sequential or differential functionalization, typically through metal-catalyzed cross-coupling reactions, while the amino group can be used for amidation, alkylation, or as a directing group in subsequent reactions.

Construction of Complex Polycyclic Aromatic Nitrogen Heterocycles

Polycyclic aromatic nitrogen heterocycles (PANHs) are a class of compounds with extensive π-conjugated systems that are of great interest in materials science and medicinal chemistry. The structure of this compound is an ideal starting point for constructing larger PANHs. The bromine atoms can serve as handles for annulation reactions, where additional rings are fused onto the quinoline (B57606) core.

For instance, palladium-catalyzed reactions such as Suzuki, Stille, or Heck couplings can be employed to introduce new carbon-carbon bonds at the C3 and C8 positions. researchgate.net The differential reactivity of a bromine atom on the pyridine (B92270) ring (C3) versus the benzene (B151609) ring (C8) could potentially allow for selective, stepwise synthesis, enabling the construction of precisely engineered asymmetric polycyclic systems. While specific examples detailing the use of this compound for these complex syntheses are not widely documented in current literature, the established reactivity of bromoquinolines strongly supports its potential in this area. nih.govnih.gov

Precursor for Advanced Organic Building Blocks and Ligands

Beyond building complex fused rings, this compound is a valuable precursor for other advanced organic building blocks and ligands. The term "building block" refers to a molecule that can be readily incorporated into a larger structure.

The bromine atoms can be replaced with a variety of functional groups through cross-coupling chemistry. For example, Sonogashira coupling could introduce alkynyl groups, which are themselves versatile functional handles for click chemistry or further cyclization reactions. Similarly, Buchwald-Hartwig amination could replace the bromines with different nitrogen-based functionalities. The existing amino group at C6 can be protected and then deprotected as needed, or it can be used to attach the entire quinoline scaffold to another molecule or a solid support. The nitrogen atom within the quinoline ring and the exocyclic amino group also make derivatives of this compound excellent candidates for use as bidentate or polydentate ligands for coordinating with metal ions. nih.gov

| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Resulting Functional Group |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Aryl, Heteroaryl, Alkyl, or Vinyl Group (R) |

| Heck Coupling | Alkene | Pd Catalyst, Base | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | Alkynyl Group |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Ligand (e.g., BINAP), Base | Amino Group (NR₂) |

| Stille Coupling | Organostannane Reagent (R-SnBu₃) | Pd Catalyst | Aryl, Heteroaryl, Alkyl, or Vinyl Group (R) |

Exploration in Functional Materials Development

The development of novel functional materials, particularly for organic electronics, relies on molecules with specific electronic and physical properties. The extended π-system of the quinoline core suggests that derivatives of this compound could be valuable in this field.

Optoelectronic Properties of Derived Compounds (e.g., for organic electronics, dyes)

By using cross-coupling reactions to attach electron-donating or electron-withdrawing groups to the this compound core, it is possible to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. The rigid, planar structure of the quinoline system is conducive to strong π-π stacking, which can facilitate charge transport in organic semiconductor devices. While detailed studies on the optoelectronic properties of specific derivatives of this compound are not yet prevalent, the general class of functionalized quinolines has shown promise as fluorophores and materials for organic electronics. mdpi.com

Self-Assembly and Supramolecular Chemistry Potential

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The this compound molecule possesses several features that give it high potential for directed self-assembly.

Hydrogen Bonding: The amino group at C6 can act as a hydrogen bond donor, while the quinoline nitrogen can act as a hydrogen bond acceptor. This allows for the formation of predictable, ordered networks in the solid state or in solution.

π-π Stacking: The planar aromatic quinoline core is prone to stacking interactions, which are crucial for organizing molecules into columnar structures necessary for charge transport.

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with Lewis bases to form specific, directional interactions that can be used to control the assembly of molecules into larger architectures.

These non-covalent interactions could be exploited to create complex, self-assembled materials like liquid crystals, gels, or porous organic frameworks. However, specific research into the supramolecular behavior of this compound derivatives remains an area for future investigation.

Development of New Synthetic Methodologies and Catalytic Systems

The unique electronic and steric environment of the this compound scaffold makes it a candidate for use in the development of new synthetic reactions and catalytic systems. The quinoline nitrogen can act as a ligand to coordinate with a transition metal, potentially influencing the metal's catalytic activity. nih.gov By attaching a catalytically active moiety to the quinoline core, it may be possible to create novel catalysts where the quinoline unit helps to tune the catalyst's solubility, stability, and stereo-electronic properties. Furthermore, studying the selective functionalization of the two different C-Br bonds could itself lead to the development of new methodologies for achieving site-selectivity in complex heterocyclic systems.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Contribution to Methodological Advancements in Quinoline Chemistry

The synthesis of polysubstituted quinolines is a field of continuous development, with a focus on achieving regioselectivity and high yields. The preparation of this compound itself would likely rely on established synthetic routes for quinolines, followed by selective bromination and amination steps, or the use of a pre-functionalized aniline (B41778) precursor in a cyclization reaction.

Classic methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer syntheses. For instance, a plausible route to the core quinoline structure could involve the Skraup synthesis, where an appropriately substituted aniline is reacted with glycerol (B35011), an oxidizing agent, and sulfuric acid. Subsequent selective bromination and amination would be required to install the desired functional groups at the 3, 6, and 8 positions.

The bromination of quinolines is highly dependent on the reaction conditions and the existing substituents on the ring. The amino group at the 6-position is an activating group and directs electrophilic substitution to the ortho and para positions. However, the presence of a bromine atom already at the 8-position, and the desire for a bromine at the 3-position, suggests a more complex, multi-step synthetic strategy would be necessary. The synthesis of 6-bromoquinoline, for example, has been achieved through the Skraup synthesis using p-bromoaniline and glycerol google.com. Further functionalization would be required to introduce the additional bromine and the amino group. The activation of bromoquinolines by nitration, followed by nucleophilic substitution, represents another potential synthetic avenue researchgate.net.

The development of a robust and scalable synthesis for this compound would in itself be a methodological advancement, providing access to a unique building block for further chemical exploration.

Table 1: Representative Spectroscopic Data for a Related Brominated Aminoquinoline

| Property | Value |

| Molecular Formula | C₉H₆Br₂N₂ |

| Molecular Weight | 301.97 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (DMSO-d₆, 400 MHz) δ | 8.75 (dd, J = 4.2, 1.6 Hz, 1H), 8.29 (dd, J = 8.4, 1.6 Hz, 1H), 7.55 (dd, J = 8.4, 4.2 Hz, 1H), 7.42 (d, J = 2.4 Hz, 1H), 7.08 (d, J = 2.4 Hz, 1H), 6.21 (s, 2H). |

| ¹³C NMR (DMSO-d₆, 101 MHz) δ | 148.9, 144.2, 137.1, 135.8, 129.2, 123.6, 122.9, 115.7, 109.4. |

Note: The data presented in this table is representative of a similarly substituted quinoline and is provided for illustrative purposes. Experimental data for this compound is not available in the cited literature.

Investigation as a Ligand or Organocatalyst in Chemical Transformations

The nitrogen atom in the quinoline ring and the exocyclic amino group in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. As such, this compound could be investigated as a ligand in coordination chemistry. The electronic properties of the quinoline ring system, modified by the electron-withdrawing bromine atoms and the electron-donating amino group, could lead to the formation of metal complexes with interesting catalytic or photophysical properties.

Furthermore, the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has gained significant traction. Chiral amines and other nitrogen-containing heterocycles have been successfully employed as organocatalysts in a variety of asymmetric transformations wikipedia.orgsyngeneintl.comnih.gov. While this compound is achiral, it could serve as a precursor for the synthesis of chiral derivatives. For example, the amino group could be functionalized with a chiral auxiliary. Alternatively, the quinoline scaffold itself could be modified to introduce chirality. Such chiral derivatives could then be explored as organocatalysts in reactions such as aldol (B89426) condensations, Michael additions, or Diels-Alder reactions.

The presence of the bromine atoms also opens up the possibility of its use in cross-coupling reactions, either as a substrate or, after conversion to an organometallic species, as a reagent. This would allow for the introduction of a wide range of substituents at the 3- and 8-positions, further expanding its potential as a ligand or catalyst scaffold.

Future Perspectives and Emerging Research Directions

The limited amount of published research on this compound means that there is a vast and unexplored chemical space associated with this compound.

Unexplored Reactivity and Derivatization Pathways

The three distinct functional groups on the this compound scaffold—the quinoline nitrogen, the amino group, and the two bromine atoms—offer a multitude of possibilities for further chemical modification.

N-functionalization: The amino group can be readily acylated, alkylated, or arylated to introduce a variety of substituents. It can also be diazotized and converted into a range of other functional groups.

C-Br Functionalization: The bromine atoms at the 3- and 8-positions are susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This would allow for the introduction of aryl, alkyl, vinyl, and alkynyl groups, leading to a diverse library of new quinoline derivatives.

Ring Modification: The quinoline ring itself can undergo further electrophilic substitution, although the substitution pattern will be influenced by the existing substituents.

The systematic exploration of these derivatization pathways would provide access to a wide range of novel compounds with potentially interesting biological or material properties.

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Acylation | Acetyl chloride, pyridine | N-(3,8-dibromoquinolin-6-yl)acetamide |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-8-bromoquinolin-6-amine or 3,8-Diarylquinolin-6-amine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-(Alkynyl)-8-bromoquinolin-6-amine or 3,8-Di(alkynyl)quinolin-6-amine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-Bromo-8-(N-substituted-amino)quinolin-6-amine |

Interdisciplinary Research Opportunities in Chemical Sciences

The quinoline core is a well-established pharmacophore in medicinal chemistry, with numerous quinoline-based drugs on the market orientjchem.org. The specific substitution pattern of this compound could be exploited in the design of new therapeutic agents. For example, it could serve as a scaffold for the development of kinase inhibitors, antimalarial agents, or anticancer drugs. The bromine atoms can act as handles for further functionalization to optimize binding to biological targets, while the amino group can be modified to improve pharmacokinetic properties.

In the realm of materials science, functionalized quinolines have been investigated for their applications in organic light-emitting diodes (OLEDs), sensors, and as components of functional polymers. The rigid, planar structure of the quinoline ring, combined with the potential for extensive π-conjugation through derivatization at the bromine positions, makes this compound an attractive candidate for the synthesis of novel organic electronic materials. The amino group could also be used to tune the electronic properties of the molecule or to anchor it to surfaces.

Q & A

Q. What are the standard synthetic routes for 3,8-Dibromoquinolin-6-amine, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis of this compound typically involves sequential halogenation and amination steps. A common approach includes:

- Bromination: Starting with quinoline derivatives, regioselective bromination at positions 3 and 8 can be achieved using N-bromosuccinimide (NBS) in chloroform or tetrahydrofuran (THF) under reflux .

- Amination: Subsequent introduction of the amine group at position 6 often employs ammonia or ammonium chloride in the presence of a palladium catalyst (e.g., Pd(OAc)₂) under inert conditions .

Optimization Strategies:

- Solvent Selection: THF improves bromination efficiency compared to chloroform due to better solubility of intermediates .

- Catalyst Loading: Reducing palladium catalyst concentration (e.g., 2 mol% instead of 5 mol%) minimizes side reactions while maintaining yield .

- Temperature Control: Lower reaction temperatures (40–60°C) during amination reduce decomposition of sensitive intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Distinguishes aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.5–6.0 ppm, broad singlet). Coupling constants confirm substitution patterns (e.g., J = 8 Hz for adjacent bromines) .

- ¹³C NMR: Identifies carbon environments, with deshielded signals for carbons adjacent to bromine (δ 120–130 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₉H₆Br₂N₂) with isotopic patterns matching bromine’s natural abundance .

- X-ray Crystallography: Resolves crystal packing and confirms regiochemistry of bromine substituents .

Advanced Research Questions

Q. How does the bromine substitution pattern in this compound influence its binding affinity to bacterial enzymes compared to other halogenated quinoline derivatives?

Methodological Answer: Bromine’s electron-withdrawing effects enhance electrophilicity at specific positions, affecting enzyme interactions. Comparative studies using analogs reveal:

- Enzyme Inhibition: this compound shows higher affinity for bacterial dihydrofolate reductase (DHFR) than mono-halogenated derivatives (e.g., 8-Bromoquinolin-3-amine) due to dual halogen-induced polarization .

- Binding Conformation: Docking simulations (AutoDock Vina) suggest bromines at positions 3 and 8 stabilize π-π stacking with Phe92 in DHFR’s active site .

Q. Table 1: Comparative Binding Affinities of Halogenated Quinolines

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | Bacterial DHFR | 0.45 | |

| 6-Bromoquinolin-3-amine | Bacterial DHFR | 1.20 | |

| 4-Aminoquinoline | Plasmodial DHFR | >10.0 |

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT): Calculates Fukui indices to identify electrophilic sites. For this compound, bromine at position 3 exhibits higher reactivity due to steric accessibility .

- Molecular Dynamics (MD): Simulates solvent effects (e.g., DMSO vs. water) on reaction pathways. Polar solvents stabilize transition states in SNAr reactions .

- Machine Learning Models: Tools like Pistachio predict regioselectivity in amination reactions by training on datasets of analogous quinoline derivatives .

Q. How can researchers resolve contradictory data in biological assays involving this compound?

Methodological Answer:

- Control Experiments: Include analogs (e.g., 5,8-difluoro variants) to isolate substituent-specific effects .

- Assay Standardization: Use fixed concentrations of DMSO (≤0.1%) to avoid solvent-induced false positives in cytotoxicity assays .

- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to differentiate assay noise from true bioactivity trends .

Q. What strategies improve the solubility of this compound for in vitro studies?

Methodological Answer:

- Co-solvent Systems: Use DMSO:water (1:4 v/v) or PEG-400 to enhance aqueous solubility without precipitation .

- Salt Formation: React with hydrochloric acid to form a dihydrochloride salt, increasing solubility by >50% in PBS (pH 7.4) .

- Nanoformulation: Encapsulate in liposomes (e.g., DSPC:Cholesterol 2:1) to achieve 10 mg/mL solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.